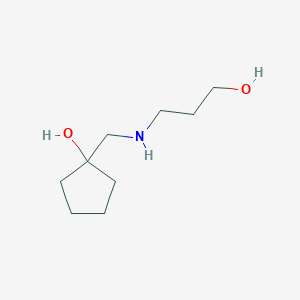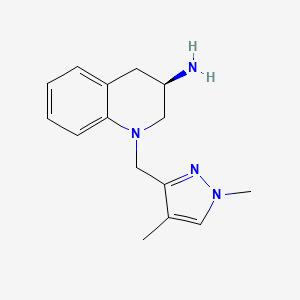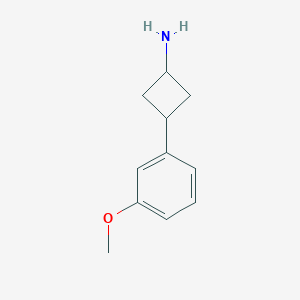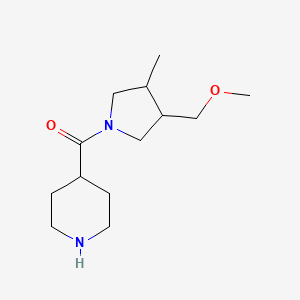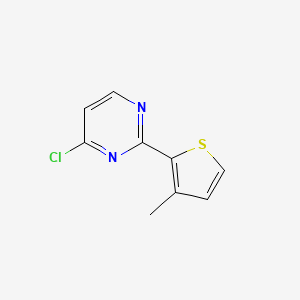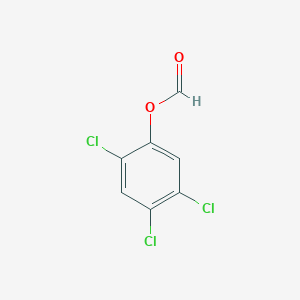
2,4,5-Trichlorophenyl formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Trichlorophenyl formate is an organic compound with the molecular formula C7H3Cl3O2. It is a derivative of phenol, where the phenolic hydrogen is replaced by a formate group. This compound is known for its utility in organic synthesis and has applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,5-Trichlorophenyl formate can be synthesized through the reaction of 2,4,5-trichlorophenol with formic acid or its derivatives. One common method involves the use of oxalyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in a solvent like dry toluene .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of palladium-catalyzed carbonylation reactions has also been explored for the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 2,4,5-Trichlorophenyl formate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into phenolic derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the formate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Phenolic derivatives.
Substitution: Various substituted phenyl formates.
Scientific Research Applications
2,4,5-Trichlorophenyl formate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2,4,5-Trichlorophenyl formate exerts its effects involves its role as a carbonyl group donor in various chemical reactions. The formate group can be easily transferred to other molecules, facilitating the formation of carbonyl compounds. This compound can also act as a CO surrogate in palladium-catalyzed reactions, generating carbon monoxide in situ, which then participates in carbonylation reactions .
Comparison with Similar Compounds
2,4,6-Trichlorophenyl formate: Similar in structure but with different reactivity and applications.
2,4,5-Trichlorophenol: The parent compound from which 2,4,5-Trichlorophenyl formate is derived.
Uniqueness: this compound is unique due to its high reactivity and versatility in organic synthesis. Its ability to act as a CO surrogate in palladium-catalyzed reactions sets it apart from other similar compounds .
Properties
Molecular Formula |
C7H3Cl3O2 |
|---|---|
Molecular Weight |
225.5 g/mol |
IUPAC Name |
(2,4,5-trichlorophenyl) formate |
InChI |
InChI=1S/C7H3Cl3O2/c8-4-1-6(10)7(12-3-11)2-5(4)9/h1-3H |
InChI Key |
FONJQLLBGLSRAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)OC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


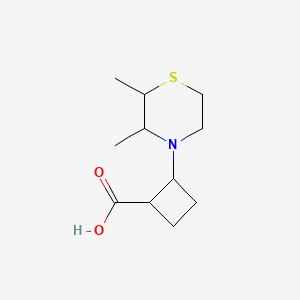
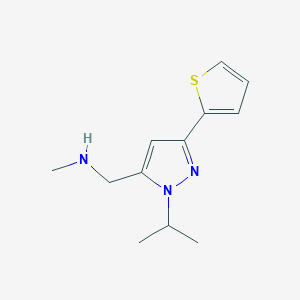
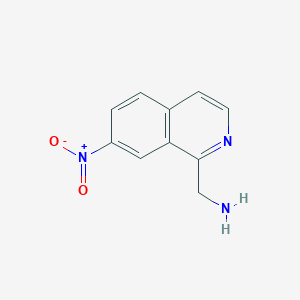
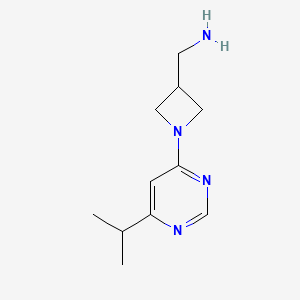
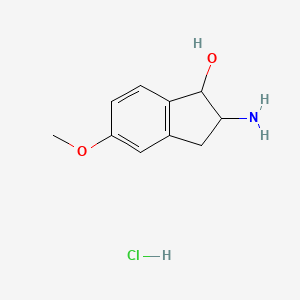
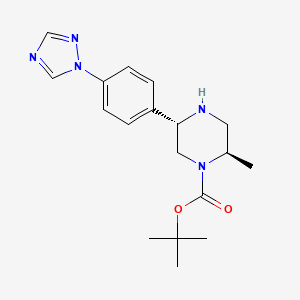
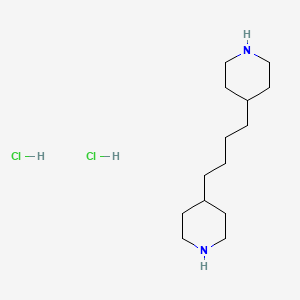
![2-Neopentyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13345715.png)
![4,9-Bis(5-bromothiophen-2-yl)naphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B13345722.png)
